molecular formula C14H16ClN3O B13609803 2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride

2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride

Cat. No.: B13609803
M. Wt: 277.75 g/mol
InChI Key: ZERAJCQYHJDWCC-UHFFFAOYSA-N
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Description

2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its potential therapeutic applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the imidazole ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, forming glyoxaline, which is then converted to imidazole.

    Substitution reactions: The imidazole ring is further modified by introducing the naphtho group and the methoxy group through substitution reactions.

    Formation of the ethan-1-amine side chain: The ethan-1-amine side chain is introduced through nucleophilic substitution reactions.

    Hydrochloride salt formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: To control reaction conditions such as temperature, pressure, and reaction time.

    Purification steps: Including crystallization, filtration, and drying to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, modifying the imidazole ring or the side chains.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation products: Oxidized derivatives of the imidazole ring.

    Reduction products: Reduced forms of the compound.

    Substitution products: Various substituted imidazole derivatives.

Scientific Research Applications

2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Etonitazene: An analgesic with an imidazole structure.

    Omeprazole: An antiulcer drug with an imidazole core.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness

2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the imidazole ring and the presence of the naphtho group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

2-(9-methoxy-3H-benzo[e]benzimidazol-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C14H15N3O.ClH/c1-18-11-4-2-3-9-5-6-10-14(13(9)11)17-12(16-10)7-8-15;/h2-6H,7-8,15H2,1H3,(H,16,17);1H

InChI Key

ZERAJCQYHJDWCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C3=C(C=C2)NC(=N3)CCN.Cl

Origin of Product

United States

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